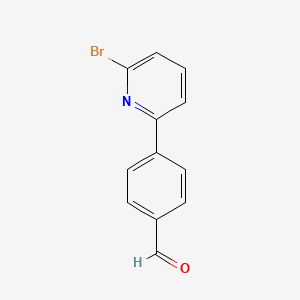

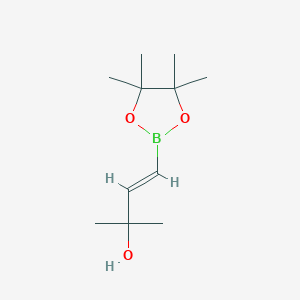

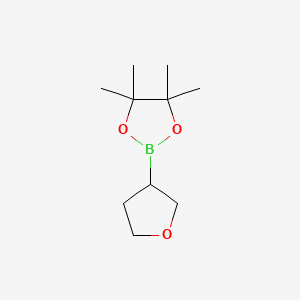

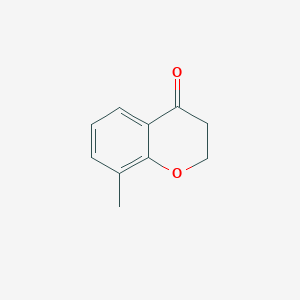

![molecular formula C7H4FNO2 B1313752 5-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 99822-23-8](/img/structure/B1313752.png)

5-Fluorobenzo[d]isoxazol-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluorobenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound . It has a molecular weight of 152.13 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name of the compound is 5-fluoro-1,2-benzisoxazol-3-amine . The InChI code is 1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) .It should be stored at 2-8 degrees Celsius . The compound is solid in physical form .

Applications De Recherche Scientifique

Organocatalysis and Synthesis of Chiral Compounds

5-Fluorobenzo[d]isoxazol-3(2H)-one plays a significant role in the organocatalytic synthesis of chiral compounds. Researchers have successfully developed a one-pot sequential conjugate addition/dearomative fluorination transformation of isoxazol-5(4H)-ones, which includes this compound, with nitroolefins and N-fluorobenzenesulfonimide. This process utilizes a bifunctional chiral tertiary amino-thiourea catalyst, resulting in chiral fluorinated isoxazol-5(4H)-ones containing one fluorine-substituted quaternary stereocenter. These compounds, due to their high yields and enantio- and diastereoselectivities, can further be transformed into isoxazolidin-5-one derivatives with three contiguous stereocenters, offering a range of potential applications in pharmaceutical and synthetic chemistry (Meng et al., 2013).

Anticancer Activity

Some derivatives of this compound have been evaluated for their anticancer activity. A series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety, synthesized through reactions involving fluorobenzoaldehyde, exhibited moderate anticancer activity in vitro. This showcases the potential of this compound derivatives in the development of new anticancer agents (Song et al., 2005).

Synthesis of Building Blocks for Drug Development

The compound has been used in the synthesis of 5-(Fluoroalkyl)isoxazole building blocks via regioselective reactions of functionalized halogenoximes. This synthesis pathway is critical for the development of drug candidates and bioactive molecules, showcasing the utility of this compound in medicinal chemistry (Chalyk et al., 2019).

Antimicrobial Activity

Compounds derived from this compound have also shown potential antimicrobial activity. For instance, azo dyes synthesized from 3-Methyl-4H-isoxazol-5-one, a derivative, displayed activity against gram-positive bacteria like Staphylococcus aureus. This indicates the compound's potential in the development of new antimicrobial agents (Banpurkar et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

5-fluoro-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEAMAWNIMHBOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459717 |

Source

|

| Record name | 5-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99822-23-8 |

Source

|

| Record name | 5-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.